
tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate
描述
“tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate” is a chemical compound with the molecular formula C16H24N2O2 . It has a molecular weight of 276.374 . The compound is also known by other names such as “(4-Piperidin-4-yl-phenyl)-carbamic acid tert-butyl ester”, “Carbamic acid, N- [4- (4-piperidinyl)phenyl]-, 1,1-dimethylethyl ester”, and "2-Methyl-2-propanyl [4- (4-piperidinyl)phenyl]carbamate" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a carbamate group (O=C=O) attached to a tert-butyl group and a 4-(piperidin-4-yl)phenyl group . The exact mass of the molecule is 276.183777 .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 362.0±42.0 °C at 760 mmHg . The flash point is 172.8±27.9 °C . The compound has a LogP value of 3.17, indicating its lipophilicity .安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
作用机制
Mode of Action
It is suggested that the compound may have antibacterial properties, potentially through the depolarization of the bacterial cytoplasmic membrane .
Biochemical Pathways
The compound’s potential antibacterial action suggests it may interact with pathways related to bacterial membrane potential .
Result of Action
The compound’s potential antibacterial action suggests it may result in the depolarization of the bacterial cytoplasmic membrane .
Action Environment
It is recommended to store the compound in a dark place, sealed in dry conditions, at room temperature .
生化分析
Biochemical Properties
tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with β-secretase and acetylcholinesterase, inhibiting their activity and preventing the aggregation of amyloid beta peptide . These interactions are crucial in understanding the compound’s potential therapeutic applications, particularly in neurodegenerative diseases.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to depolarize the bacterial cytoplasmic membrane, leading to the dissipation of the bacterial membrane potential . This action suggests its potential as an antibacterial agent, particularly against drug-resistant strains.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of β-secretase and acetylcholinesterase, preventing the formation of amyloid beta fibrils . Additionally, its interaction with bacterial membranes leads to depolarization and disruption of membrane potential, which is a key mechanism in its antibacterial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under normal storage conditions but may degrade over extended periods . Long-term effects on cellular function have been observed, particularly in in vitro studies, where prolonged exposure can lead to significant changes in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low concentrations, it exhibits potent antibacterial activity without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on mammalian cells . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic flux and effects on metabolite levels are important for understanding its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these processes is essential for optimizing its therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
tert-butyl N-(4-piperidin-4-ylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-14-6-4-12(5-7-14)13-8-10-17-11-9-13/h4-7,13,17H,8-11H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVKGMPRRHBJNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652391 | |
| Record name | tert-Butyl [4-(piperidin-4-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887589-58-4 | |
| Record name | tert-Butyl [4-(piperidin-4-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



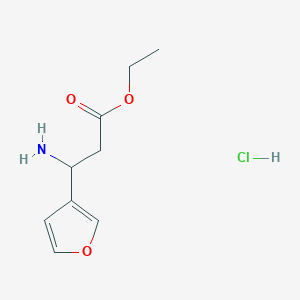
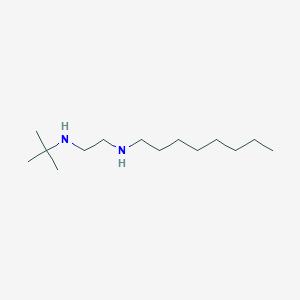
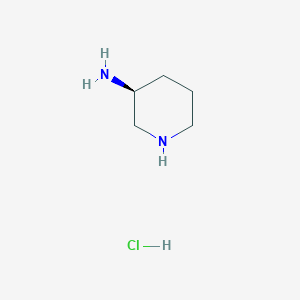
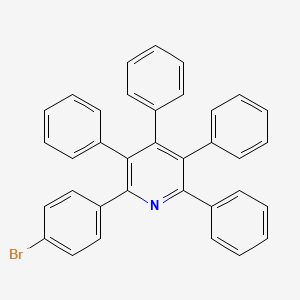

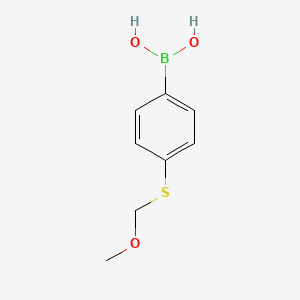
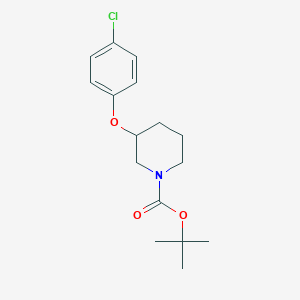
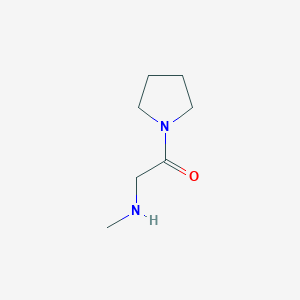


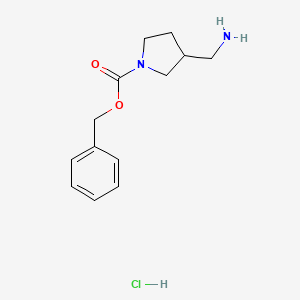
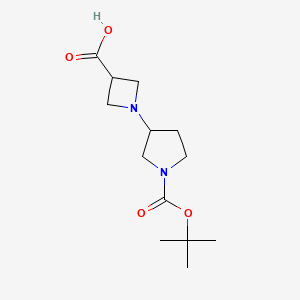
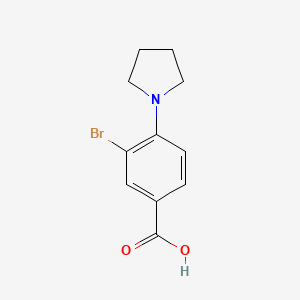
![2-((e)-2-(2-Methoxy-3-[(e)-2-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl)ethenyl)-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B1498268.png)